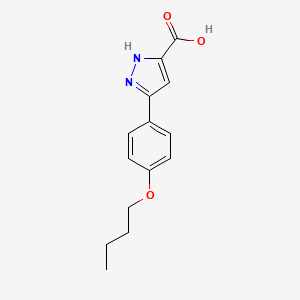

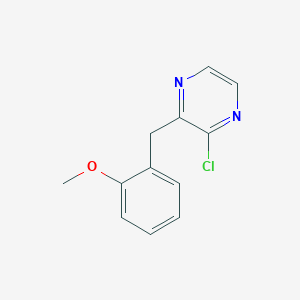

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes . Additionally, the synthesis of various pyrazole derivatives can be achieved through the functionalization of pyrazole-3-carboxylic acid or its acid chloride with different nucleophiles, as demonstrated in the formation of N-substituted pyrazole carboxamides and carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated by X-ray crystallography, showing the presence of N-H...O and C-H...O hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization reactions to introduce different substituents onto the pyrazole ring. These reactions can be carried out with aminophenols, hydroxylamines, carbazates, and other nucleophiles to yield a variety of substituted pyrazole compounds with potential biological activities . The reaction conditions, such as the choice of solvent and the presence of a catalytic base, can significantly influence the yield and the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA), as seen in the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be stable up to 190°C . Additionally, the nonlinear optical properties of pyrazole derivatives can be explored based on their polarizability and hyperpolarizability values, which are relevant for materials science applications .

科学的研究の応用

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. A study highlights the synthesis methods and biological applications of these compounds, providing a comprehensive guide for scientists in medicinal chemistry (A. Cetin, 2020). Another research emphasizes the importance of the pyrazoline scaffold in heterocyclic chemistry, detailing the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their role as a privileged scaffold in the synthesis of various heterocycles and dyes (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications

Recent advances in therapeutic applications of pyrazolines underscore their importance in drug discovery, showcasing a variety of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities (M. Shaaban et al., 2012). Furthermore, a study on benzofused thiazole derivatives, closely related to pyrazole carboxylic acid derivatives, discusses their potential as antioxidant and anti-inflammatory agents, highlighting the synthetic routes and pharmacological evaluation of these compounds (Dattatraya G. Raut et al., 2020).

Antioxidant Activity Evaluation

Understanding and evaluating antioxidant activity is crucial for developing new compounds with potential health benefits. A review presents analytical methods used in determining antioxidant activity, which is pertinent for assessing the efficacy of pyrazole carboxylic acid derivatives in this regard (I. Munteanu & C. Apetrei, 2021).

特性

IUPAC Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)12-9-13(14(17)18)16-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQKPEJEAZMLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)